1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Description
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone (CAS: 23133-83-7) is a hydroxyacetophenone derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol. Its structure features a hydroxyl group at the 3-position and methoxy groups at the 2- and 4-positions of the phenyl ring, attached to an acetyl group.
Properties
IUPAC Name |
1-(3-hydroxy-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)9(12)10(7)14-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBOGMCVKRPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347152 | |
| Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23133-83-7 | |
| Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3-hydroxy-2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ethanone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-2,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3-hydroxy-2,4-dimethoxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects against Ewing's sarcoma family tumors (ESFT), with a reported GI50 value indicating effective growth inhibition in cell cultures .
- Antioxidant Activity : The presence of hydroxy and methoxy groups contributes to its ability to scavenge free radicals, thus exhibiting protective effects against oxidative stress-related damage in cells.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.
Medicinal Chemistry
This compound is being investigated as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that could enhance its efficacy and selectivity against cancer cells or other diseases.
Organic Synthesis
The compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Coupling reactions : To form larger organic frameworks.
- Functional group transformations : For the synthesis of derivatives with altered biological activities.
Pharmacological Studies
Due to its diverse biological effects, this compound is a valuable candidate in pharmacological research aimed at understanding drug interactions and mechanisms of action.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Ewing's Sarcoma Research : A study focused on the structure-activity relationship (SAR) of similar compounds showed that modifications at specific positions on the aromatic ring significantly influenced their anticancer activity. The 2,4-dimethoxy substitution pattern was found to enhance the inhibitory effects on cancer cell proliferation compared to other configurations .
- Antioxidant Studies : Experimental evaluations demonstrated that this compound effectively reduced oxidative stress markers in cellular models, indicating its potential role as a protective agent against cellular damage .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The ethanone group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Hydroxyacetophenones
Structural Isomers and Analogous Compounds
The biological activity and physicochemical properties of hydroxyacetophenones are highly dependent on the positions of hydroxyl and methoxy substituents. Key analogs include:
1-(5-Hydroxy-2,4-dimethoxyphenyl)ethanone (CAS: 91061-75-5)
- Structure : Hydroxyl at 5-position , methoxy at 2- and 4-positions.
- Synthesis: Limited details available, but Fries rearrangement and Hoesch reactions are common for such derivatives .
- Properties : Similar molecular weight (196.20 g/mol) but distinct melting points (120–125°C ) .
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (CAS: 90-24-4)
- Structure : Hydroxyl at 2-position , methoxy at 4- and 6-positions.
- Synthesis: Synthesized via Hoesch reaction using phloroglucinol derivatives .
- Bioactivity : Exhibits antioxidant activity (IC₅₀: 4.15 µg/mL) and moderate cytotoxicity in Dendrobium crepidatum extracts .
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone
Di-Aryl Ethanones
Compounds with additional aromatic moieties exhibit distinct properties:
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Structure : Two aromatic rings with hydroxyl and methoxy groups.
- Bioactivity : Demonstrated cytotoxic activity (IC₅₀: 5.20 µg/mL) in Dendrobium crepidatum studies .
2-Hydroxy-3,4-dimethoxy-α-(p-methoxyphenyl)acetophenone
Table 1: Comparative Analysis of Hydroxyacetophenones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Melting Point (°C) | Bioactivity (IC₅₀, µg/mL) |
|---|---|---|---|---|---|---|
| 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | 23133-83-7 | C₁₀H₁₂O₄ | 196.20 | 3-OH, 2,4-OCH₃ | 117–125 | Not reported |
| 1-(5-Hydroxy-2,4-dimethoxyphenyl)ethanone | 91061-75-5 | C₁₀H₁₂O₄ | 196.20 | 5-OH, 2,4-OCH₃ | 120–125 | Not reported |
| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone | 90-24-4 | C₁₀H₁₂O₄ | 196.20 | 2-OH, 4,6-OCH₃ | 90–95 | Antioxidant: 4.15 |
| 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone | - | C₁₈H₂₀O₆ | 356.34 | 2-OH, 3,4-OCH₃; 4-OCH₃ | Not reported | Cytotoxic: 5.20 |
Impact of Substituent Position on Bioactivity
- Antioxidant Activity : The 2-hydroxy-4,6-dimethoxy derivative (CAS 90-24-4) shows moderate antioxidant activity, likely due to electron-donating methoxy groups stabilizing free radicals .
- Cytotoxicity: Di-aryl ethanones (e.g., 1-(2-hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone) exhibit higher cytotoxicity, possibly due to increased lipophilicity enhancing cell membrane penetration .
Pharmacological Relevance
- Metabolic Pathways: Iloperidone metabolites, such as 1-[4-(3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-2-hydroxyphenyl]ethanone, highlight the role of hydroxylation in drug metabolism .
Biological Activity
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone, also known as 3-hydroxy-2,4-dimethoxyacetophenone, is a compound classified under alkyl-phenylketones. Its unique structure, characterized by the presence of hydroxy and methoxy groups on the phenyl ring, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- CAS Number : 23133-83-7
- Solubility : Slightly soluble in water; more soluble in organic solvents.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various cellular models. This activity is attributed to the hydroxyl group on the aromatic ring, which enhances electron donation capabilities.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogenic microorganisms. In vitro studies reveal that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with cellular metabolism.
3. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis.
4. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest.
The biological activities of this compound are mediated through various molecular mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression.
- Gene Expression Modulation : It influences the expression of genes associated with oxidative stress response and apoptosis.
Case Studies
A series of case studies have been documented to further elucidate the biological effects of this compound:
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants.
-
Antimicrobial Evaluation :
- In a controlled laboratory setting, the compound was tested against clinical isolates of Klebsiella pneumoniae. The results highlighted its effectiveness in reducing bacterial load and suggested potential as a therapeutic agent against antibiotic-resistant strains.
-
Anti-inflammatory Research :
- A model of induced inflammation in rats demonstrated that treatment with this compound significantly reduced paw edema and inflammatory markers compared to untreated controls.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-hydroxy-2,4-dimethoxybenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-acylation or demethylation . Alternative routes include selective hydroxylation of pre-methoxylated acetophenone derivatives under acidic conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic region (δ 6.5–7.5 ppm) shows splitting patterns consistent with substitution at positions 2, 3, and 4 (e.g., a singlet for H-5 due to symmetry). Methoxy groups appear as singlets near δ 3.8–3.9 ppm, while the acetyl group resonates as a singlet at δ 2.6 ppm.
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and broad peaks at ~3200–3500 cm⁻¹ (phenolic -OH).
- MS : Molecular ion [M+H]⁺ at m/z 196.06 (C₁₀H₁₂O₄). Fragmentation patterns confirm loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The hydroxyl group may undergo methylation or acetylation. Demethylation of methoxy groups is unlikely below 100°C but can occur under prolonged reflux with HBr/AcOH.
- Basic Conditions : The acetyl group is susceptible to nucleophilic attack, enabling condensation reactions (e.g., Claisen-Schmidt) to form chalcone derivatives. Steric hindrance from methoxy groups may slow reactivity .
Q. How can researchers screen the biological activity of this compound against microbial targets?
- Methodological Answer : Perform agar diffusion assays using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO and assess minimum inhibitory concentration (MIC) via broth microdilution. Include positive controls (e.g., ampicillin) and validate results with triplicate trials .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Crystallize the compound via slow evaporation in ethanol. Collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å) and refine the structure with SHELXL. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm methoxy/hydroxy group orientations. Hydrogen bonding networks (e.g., O-H···O=C interactions) can be mapped to explain stability .
Q. What computational strategies are effective for predicting the ADMET properties of this compound?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict:
- Lipinski’s Rule : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.
- Toxicity : Ames test (mutagenicity), hERG inhibition (cardiotoxicity).
- Solubility : LogS values from QSPR models. Validate with experimental solubility in PBS (pH 7.4) .
Q. How can molecular docking elucidate the interaction of this compound with HER2 signaling pathways?
- Methodological Answer : Dock the compound into the HER2 kinase domain (PDB ID: 3PP0) using AutoDock Vina. Parameterize the ligand with GAFF2 force fields and solvate the system with TIP3P water. Analyze binding poses for hydrogen bonds with key residues (e.g., Lys753, Asp863) and hydrophobic interactions with the ATP-binding pocket. Compare binding affinities (ΔG) to known inhibitors like lapatinib .
Q. What experimental approaches address contradictions in spectral data for derivatives of this compound?
- Methodological Answer : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to correlate proton-carbon couplings. If MS/MS fragmentation conflicts with expected pathways, employ high-resolution Orbitrap MS to resolve isotopic patterns. For inconsistent IR data, compare with DFT-simulated spectra (e.g., Gaussian 16, B3LYP/6-31G*) .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at position 5, esterification of the hydroxyl group). Test against cancer cell lines (MCF-7, HeLa) via MTT assays. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. Prioritize derivatives with >50% inhibition at 10 µM for in vivo testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
